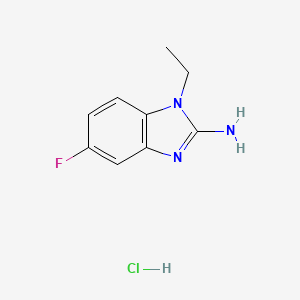

1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride

Description

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride (CAS: 1423033-99-1) is a benzodiazole derivative with the molecular formula C₉H₁₁ClFN₃ and a molecular weight of 215.66 g/mol . Its structure features an ethyl group at the 1-position and a fluorine atom at the 5-position of the benzodiazole ring, forming a hydrochloride salt to enhance solubility and stability . The compound is commercially available as a powder, stored at room temperature, and typically packaged under inert conditions for air-sensitive handling .

Properties

IUPAC Name |

1-ethyl-5-fluorobenzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN3.ClH/c1-2-13-8-4-3-6(10)5-7(8)12-9(13)11;/h3-5H,2H2,1H3,(H2,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCCTSWIRVGILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)F)N=C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Fluorinated Diamines

The benzimidazole scaffold is typically constructed via cyclocondensation of 4-fluoro-1,2-diaminobenzene derivatives. A validated protocol involves reacting 4-fluoro-1,2-diaminobenzene with cyanogen bromide (BrCN) in ethanol at 60–80°C for 6–8 hours, yielding 5-fluoro-1H-benzimidazol-2-amine. Subsequent N-alkylation with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 100°C introduces the ethyl group at the 1-position, achieving 65–72% isolated yield.

Reaction Scheme

$$

\text{4-Fluoro-1,2-diaminobenzene} + \text{BrCN} \xrightarrow{\text{EtOH, 60–80°C}} \text{5-Fluoro-1H-benzimidazol-2-amine} \xrightarrow[\text{K₂CO₃, DMF}]{\text{CH₃CH₂Br}} \text{1-Ethyl-5-fluoro-1H-benzimidazol-2-amine}

$$

Diazotization-Iodination Pathway

Alternative routes adapted from iodination methodologies (CN105732355A) begin with 2-amino-5-fluorobenzoic acid . Diazotization using sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) at 0–10°C, followed by iodination with potassium iodide (KI), generates 5-fluoro-2-iodobenzoic acid. Subsequent coupling with ethylamine via Ullmann-type reactions forms the ethyl-substituted intermediate, which undergoes cyclization with ammonium acetate (NH₄OAc) to yield the benzimidazole core.

Optimization of Reaction Parameters

Temperature and Catalysis

Cyclocondensation efficiency correlates strongly with temperature control. Elevated temperatures (>80°C) accelerate ring closure but risk decomposition, while temperatures below 60°C result in incomplete reactions. Catalytic systems, such as palladium on carbon (Pd/C) for hydrogenation steps, improve yields by reducing side products. For example, Pd/C-mediated hydrogenation of nitro intermediates achieves 85% conversion to diamines.

Solvent and pH Effects

Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance alkylation rates by stabilizing transition states. Acidic conditions (pH 2–4) during cyclocondensation prevent premature deprotonation of the amine groups, ensuring proper ring formation. Post-reaction neutralization with aqueous sodium bicarbonate (NaHCO₃) minimizes salt byproducts.

Hydrochlorination and Salt Formation

The free base 1-ethyl-5-fluoro-1H-benzimidazol-2-amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Stirring at room temperature for 2 hours followed by solvent evaporation yields the crystalline hydrochloride product with >95% purity. Recrystallization from ethanol-diethyl ether mixtures enhances crystalline integrity.

Characterization Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁ClFN₃ | |

| Molecular Weight | 215.66 g/mol | |

| Appearance | White to off-white powder | |

| Storage Conditions | Room temperature, inert atmosphere |

Industrial-Scale Production Considerations

Bulk synthesis requires continuous flow reactors to manage exothermic reactions during diazotization and alkylation. Patent CN105732355A highlights the use of thionyl chloride (SOCl₂) for acyl chloride formation, enabling kilogram-scale production with 80–85% yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures compliance with pharmaceutical-grade standards.

Chemical Reactions Analysis

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of anti-anxiety and anti-convulsant drugs.

Biological Studies: The compound is employed in studies investigating the interaction of benzodiazole derivatives with biological targets, such as enzymes and receptors.

Material Science:

Mechanism of Action

The mechanism of action of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, modulating their activity and leading to effects such as sedation, anxiolysis, and anticonvulsant activity . The exact pathways and molecular interactions are still under investigation, but the compound’s structure-activity relationship (SAR) provides insights into its pharmacological properties .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Benzodiazol-2-amine derivatives exhibit diverse biological activities influenced by substituent variations. Below is a detailed comparison of 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride with key analogs:

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Hydrophilicity vs. Lipophilicity: The hydrochloride salt of the target compound improves aqueous solubility compared to non-ionic analogs like PR1 or PR6 .

- Halogen Influence : The 5-fluoro substituent in the target compound enhances metabolic stability and electron-withdrawing effects, whereas 5-chloro or 6-bromo analogs (e.g., PR6, ) may alter binding affinity in receptor interactions .

Pharmacological Relevance

- Structural Flexibility : The ethyl group in the target compound provides moderate steric bulk compared to naphthalene-sulfonyl groups (PR3, PR4), which may balance receptor binding and pharmacokinetic profiles .

Biological Activity

1-Ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride, with the CAS number 1423033-99-1, is a synthetic compound that belongs to the class of benzodiazole derivatives. Its molecular formula is C9H11ClFN3, and it has a molecular weight of 215.66 g/mol. The compound is primarily studied for its biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H11ClFN3 |

| Molecular Weight | 215.66 g/mol |

| IUPAC Name | 1-ethyl-5-fluorobenzimidazol-2-amine; hydrochloride |

| InChI Key | YPCCTSWIRVGILB-UHFFFAOYSA-N |

| Appearance | Powder |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notably, it is known to bind to GABA receptors in the central nervous system, which modulates neuronal excitability and can lead to effects such as sedation and anxiolysis. This mechanism underlies its potential use in developing anti-anxiety and anti-convulsant medications.

Research Findings

Recent studies have indicated that the compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary investigations suggest that it may possess antimicrobial properties, inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : The compound has shown promise in anticancer research, with studies indicating its ability to delay tumor growth in xenograft models .

- Enzyme Inhibition : Research has explored its role as an inhibitor of specific enzymes linked to microbial growth, contributing to its potential as an antimicrobial agent.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Study on Anticancer Properties : In a study involving cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation at low concentrations .

| Cell Line | IC50 (nM) |

|---|---|

| HT29 | 25.8 |

| SNU16 | 77.4 |

- GABA Receptor Modulation : A pharmacological study highlighted its effectiveness in enhancing GABAergic transmission, supporting its potential application in treating anxiety disorders .

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other benzodiazole derivatives:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 1-Ethyl-6-fluoro-1H-1,3-benzodiazol-2-amine | Fluorine at the 6-position | Different receptor affinity |

| 1-Ethyl-5-chloro-1H-1,3-benzodiazol-2-amine | Chlorine instead of fluorine | Varies in antimicrobial activity |

| 1-Methyl-5-fluoro-1H-1,3-benzodiazol-2-amie | Methyl group at the 1-position | Altered pharmacokinetics |

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-5-fluoro-1H-1,3-benzodiazol-2-amine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with halogenation of the benzodiazole core, followed by ethylamine substitution and fluorination. Key steps include:

- Halogenation: Use of POCl₃ or PCl₅ to introduce a leaving group at position 2 of the benzodiazole ring .

- Amine Substitution: Ethylamine introduction via nucleophilic substitution under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .

- Fluorination: Electrophilic fluorination using Selectfluor® or DAST (diethylaminosulfur trifluoride) at low temperatures (−20°C to 0°C) to minimize side reactions .

Yield optimization requires precise temperature control, solvent selection (e.g., dichloromethane for fluorination), and catalyst screening (e.g., Pd/C for deprotection steps) .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Analyze aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (¹⁹F NMR) to confirm substitution positions .

- LC-MS/MS: Quantify purity and detect impurities using reverse-phase C18 columns with ESI+ ionization (expected [M+H]+: ~254.1 m/z) .

- XRD: Resolve crystal structure ambiguities, particularly for hydrochloride salt formation .

Q. What are the primary biological targets or assays where this compound has shown activity?

Methodological Answer: Preliminary studies on structurally analogous benzodiazoles suggest potential interactions with:

- GPCRs (G-protein-coupled receptors): Screen via radioligand binding assays using [³H]-labeled antagonists .

- Enzymes (e.g., kinases): Use fluorescence polarization assays to measure inhibition constants (Ki) .

- Antimicrobial Activity: Test against Gram-positive bacteria (e.g., S. aureus) using MIC (minimum inhibitory concentration) assays .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthesis or bioactivity?

Methodological Answer:

- Retrosynthesis Planning: Tools like Reaxys or Pistachio predict feasible routes by analyzing reaction databases and prioritizing one-step pathways .

- DFT (Density Functional Theory): Model transition states during fluorination to predict regioselectivity and avoid byproducts (e.g., di-fluorinated analogs) .

- Molecular Docking: Simulate binding to kinase ATP pockets (e.g., EGFR) using AutoDock Vina to prioritize derivatives for synthesis .

Q. How should researchers address contradictory data in solubility or bioactivity studies?

Methodological Answer:

- Solubility Discrepancies: Compare DMSO vs. aqueous buffer solubility using dynamic light scattering (DLS) to assess aggregation .

- Bioactivity Variability: Validate assays with positive controls (e.g., known kinase inhibitors) and repeat under standardized conditions (pH 7.4, 37°C) .

- Batch Analysis: Use HPLC to check for hydrolytic degradation products (e.g., free amine formation in acidic conditions) .

Q. What strategies are effective for studying this compound’s interactions with cytochrome P450 enzymes?

Methodological Answer:

- CYP Inhibition Assays: Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) with human liver microsomes and LC-MS quantification .

- Metabolite Identification: Incubate with recombinant CYP3A4/2D6 and analyze via HRMS (high-resolution mass spectrometry) for N-deethylation or hydroxylation products .

Q. How does the hydrochloride salt form affect stability under varying storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (Td) under nitrogen atmosphere .

- Forced Degradation: Expose to UV light (ICH Q1B guidelines) and humidity (40°C/75% RH) for 4 weeks, monitoring via HPLC .

- pH Stability: Assess hydrolysis rates in buffers (pH 1–10) using ¹H NMR to detect salt dissociation .

Q. What retrosynthetic approaches are suitable for generating novel analogs with improved potency?

Methodological Answer:

- Core Modification: Replace the ethyl group with cyclopropylamine to enhance metabolic stability .

- Bioisosteric Replacement: Substitute fluorine with trifluoromethyl or ethoxy groups to modulate lipophilicity (logP) .

- Scaffold Hopping: Use the benzodiazole core to design oxadiazole or imidazole hybrids via Suzuki coupling .

Q. How can reactor design improve scalability of the fluorination step?

Methodological Answer:

- Continuous Flow Reactors: Minimize exothermic risks during DAST-mediated fluorination by controlling residence time and temperature .

- Membrane Separation: Integrate ceramic membranes to isolate HF byproducts and recycle reagents .

- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and adjust feed rates .

Q. What structure-activity relationship (SAR) trends are observed in benzodiazole derivatives?

Methodological Answer:

- Position 5 Fluorine: Enhances membrane permeability (Caco-2 assay) but may reduce aqueous solubility .

- Ethylamine Side Chain: Critical for H-bonding with kinase catalytic lysine residues (confirmed by X-ray crystallography) .

- Hydrochloride Salt: Improves crystallinity and shelf-life compared to free base forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.